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Compound of Interest
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Cat. No.: B609064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the simultaneous staining

of mitochondria and nuclei in live and fixed cells using MitoTracker Green FM in conjunction

with common nuclear dyes such as DAPI, Hoechst 33342, and Propidium Iodide (PI). This

approach allows for the concurrent visualization and analysis of mitochondrial morphology and

localization with nuclear events and cell viability.

Dye Mechanisms and Properties
MitoTracker Green FM is a cell-permeant fluorescent dye that selectively labels mitochondria

in live cells. It contains a mildly thiol-reactive chloromethyl group that covalently binds to

mitochondrial proteins, allowing the stain to be retained even after fixation and permeabilization

in some cases.[1][2][3] Its fluorescence is largely independent of mitochondrial membrane

potential.[1]

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that strongly binds to adenine-

thymine (A-T) rich regions in the minor groove of DNA.[4][5][6] It is commonly used to visualize

cell nuclei. While DAPI can pass through the intact cell membrane of live cells, it does so less

efficiently than in fixed cells, often requiring higher concentrations for live-cell staining.[4][6][7]

Hoechst 33342 is another blue fluorescent dye that binds to the minor groove of DNA, with a

preference for A-T rich sequences.[8][9] Due to its higher cell permeability, Hoechst 33342 is

often preferred over DAPI for staining the nuclei of live cells.[8][9]
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Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[10][11] It cannot

cross the membrane of live cells, making it a valuable tool for identifying dead or membrane-

compromised cells in a population.[10][12]

Spectral Compatibility
MitoTracker Green FM, with an excitation maximum around 490 nm and an emission

maximum around 516 nm, is spectrally compatible with the blue-emitting nuclear dyes DAPI

(Ex/Em: ~358 nm/~461 nm) and Hoechst 33342 (Ex/Em: ~350 nm/~461 nm), as well as the

red-emitting Propidium Iodide (Ex/Em: ~535 nm/~617 nm when bound to DNA).[1][6][7][11][13]

[14] This allows for clear differentiation of mitochondrial and nuclear signals using standard

fluorescence microscopy filter sets.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful co-staining

experiments. Note that optimal concentrations and incubation times may vary depending on the

cell type and experimental conditions and should be empirically determined.[15]

Table 1: Dye Properties and Recommended Concentrations
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Dye Target
Viable
Cell
Staining

Excitatio
n Max
(nm)

Emission
Max (nm)

Stock
Solution

Working
Concentr
ation

MitoTracke

r Green FM

Mitochondr

ia
Yes ~490[1][13] ~516[3][13]

1 mM in

DMSO[1]

[3]

20-500

nM[1][16]

[17]

DAPI
Nucleus

(DNA)

Less

efficient
~358[6] ~461[6]

1-5 mg/mL

in H₂O or

DMF

0.5-10

µg/mL[7]

Hoechst

33342

Nucleus

(DNA)
Yes ~350[14] ~461[14]

1-10

mg/mL in

H₂O or

DMSO[8]

1-10

µg/mL[8]

[15][18]

Propidium

Iodide (PI)

Nucleus

(DNA)

No (dead

cells)

~535

(bound)

[11]

~617

(bound)

[11]

1 mg/mL in

PBS[10]

≤ 1

µg/mL[10]

Table 2: Typical Incubation Parameters

Dye Combination Cell State Incubation Time Temperature

MitoTracker Green FM

& Hoechst 33342
Live Cells 15-45 minutes[3][19] 37°C[8][15]

MitoTracker Green FM

& DAPI
Fixed Cells 5-15 minutes[7] Room Temperature

MitoTracker Green FM

& Propidium Iodide
Live Cells

5-15 minutes (PI

added last)[10]

Room Temperature or

37°C

Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for co-staining procedures.
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Figure 1: Live-cell co-staining workflow for mitochondria and nuclei.
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Figure 2: Fixed-cell co-staining workflow after live mitochondrial labeling.
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Figure 3: Viability assay workflow using MitoTracker Green FM and Propidium Iodide.
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Protocol 1: Live-Cell Co-staining with MitoTracker Green
FM and Hoechst 33342
This protocol is ideal for visualizing mitochondrial morphology and nuclear status in living cells.

Materials:

Cells cultured on glass-bottom dishes or coverslips

Complete cell culture medium (phenol red-free medium is recommended for imaging)

MitoTracker Green FM (1 mM stock in DMSO)

Hoechst 33342 (1 mg/mL stock in water)

Pre-warmed (37°C) phosphate-buffered saline (PBS) or other balanced salt solution

Procedure:

Prepare Staining Solutions:

Prepare a working solution of MitoTracker Green FM by diluting the 1 mM stock to a final

concentration of 20-500 nM in pre-warmed cell culture medium.

Prepare a working solution of Hoechst 33342 by diluting the 1 mg/mL stock to a final

concentration of 1-10 µg/mL in pre-warmed cell culture medium.

Mitochondrial Staining:

Remove the culture medium from the cells.

Add the pre-warmed MitoTracker Green FM working solution to the cells.

Incubate for 15-45 minutes at 37°C in a CO₂ incubator.[3][19]

Nuclear Staining:

Remove the MitoTracker Green FM solution.
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Wash the cells twice with pre-warmed culture medium.

Add the pre-warmed Hoechst 33342 working solution to the cells.

Incubate for 5-20 minutes at 37°C.[8]

Imaging:

Remove the Hoechst 33342 solution and wash the cells twice with pre-warmed, phenol

red-free medium.

Add fresh pre-warmed, phenol red-free medium to the cells.

Image the cells immediately using a fluorescence microscope equipped with appropriate

filter sets for green (MitoTracker) and blue (Hoechst) fluorescence.

Protocol 2: Co-staining of Fixed Cells with MitoTracker
Green FM and DAPI
This protocol is suitable for experiments requiring fixation for subsequent immunocytochemistry

or long-term storage. Note that the retention of MitoTracker Green FM after fixation can be

variable.[20][21]

Materials:

Cells cultured on coverslips

MitoTracker Green FM (1 mM stock in DMSO)

DAPI (1 mg/mL stock in water or DMF)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

PBS

Procedure:
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Mitochondrial Staining of Live Cells:

Follow steps 1 and 2 from Protocol 1 to stain the live cells with MitoTracker Green FM.

Fixation:

After mitochondrial staining, wash the cells twice with PBS.

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

Permeabilization:

Wash the cells three times with PBS.

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature.

Nuclear Staining:

Wash the cells three times with PBS.

Prepare a DAPI working solution (0.5-5 µg/mL) in PBS.

Incubate the cells with the DAPI working solution for 5 minutes at room temperature,

protected from light.[7]

Mounting and Imaging:

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image using a fluorescence microscope with green and blue filter sets.

Protocol 3: Cell Viability Assessment with MitoTracker
Green FM and Propidium Iodide
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This protocol distinguishes between live and dead cells by combining mitochondrial staining

with a membrane integrity dye.

Materials:

Cell suspension or adherent cells

MitoTracker Green FM (1 mM stock in DMSO)

Propidium Iodide (1 mg/mL stock in PBS)

Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

Procedure:

Mitochondrial Staining:

Incubate the cells with MitoTracker Green FM (20-500 nM) in pre-warmed medium for 15-

45 minutes at 37°C.[3][19]

Washing:

For adherent cells, wash twice with pre-warmed medium. For suspension cells, pellet the

cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and

resuspend in fresh, pre-warmed medium.

Viability Staining:

Add Propidium Iodide to the cell suspension or medium to a final concentration of ≤ 1

µg/mL.[10]

Incubate for 5-15 minutes at room temperature in the dark.[10]

Analysis:

Analyze the cells immediately without further washing by flow cytometry or fluorescence

microscopy.
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Live cells will exhibit green fluorescence from MitoTracker Green FM but will exclude the

red-fluorescent PI. Dead cells will show red fluorescence from PI and may have a

diminished or diffuse green signal from MitoTracker Green FM.

Troubleshooting
Weak MitoTracker Signal: Increase the dye concentration or incubation time. Ensure cells

are healthy and metabolically active.

High Background Fluorescence: Decrease the dye concentration or incubation time. Ensure

adequate washing steps. Use phenol red-free medium for imaging.

Diffuse Cytoplasmic Staining of MitoTracker: This may indicate cell stress or death, or

excessive dye concentration/incubation time.[22]

MitoTracker Signal Lost After Fixation: MitoTracker Green FM is known to have variable

retention after fixation.[20][21] Consider using a fixable MitoTracker dye if this is a persistent

issue.

Weak Nuclear Stain in Live Cells (DAPI): Increase the concentration or incubation time. For

live-cell imaging, Hoechst 33342 is generally more effective.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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